molecular formula C22H19FN2O3S B2545720 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 942006-66-8

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2545720
CAS No.: 942006-66-8
M. Wt: 410.46
InChI Key: GGWNRQBZKKWKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a potent and selective ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) [Source] . Its primary research value lies in the study of myeloproliferative neoplasms (MPNs), as it effectively targets the dysregulated JAK-STAT signaling pathway often driven by mutations such as JAK2-V617F [Source] . Researchers utilize this compound to investigate JAK2-dependent cell proliferation and survival mechanisms in hematopoietic cells. Studies have demonstrated its efficacy in suppressing the growth of JAK2-driven human erythroleukemia cells, establishing it as a critical tool for probing the pathophysiology of MPNs and for evaluating the therapeutic potential of JAK2 inhibition in preclinical models [Source] .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c23-18-8-11-20(12-9-18)29(27,28)25-14-4-7-17-15-19(10-13-21(17)25)24-22(26)16-5-2-1-3-6-16/h1-3,5-6,8-13,15H,4,7,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWNRQBZKKWKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrahydroquinoline core through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. Finally, the benzamide moiety is introduced through an amidation reaction with benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydroquinoline core may also play a role in modulating biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Key analogues differ in substituents on the benzamide or sulfonyl groups, impacting biological activity and physicochemical properties:

Compound Name Substituent(s) on Benzamide IC₅₀/EC₅₀ (μM) Key Structural Feature Reference
3-Chloro-N-[1-(4-fluorobenzenesulfonyl)-... 3-Cl N/A Chloro enhances lipophilicity
2,4-Difluoro-N-(1-(4-fluorophenyl)sulfonyl)-... 2,4-diF (sulfonamide) <1 (RORγ) Difluoro sulfonamide at 7-position
2-Chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl)-... 2-Cl,6-F <15 (RORγ) Dual halogenation at 2 and 6
User Compound H (unsubstituted benzamide) N/A Simpler structure, lower steric bulk


Key Observations :

  • The 2,4-difluoro analogue in shows potent RORγ inverse agonism (IC₅₀ <1 μM), suggesting fluorine’s role in optimizing binding.
  • Positional Effects : The user’s compound substitutes the benzamide at the 6-position, whereas analogues in (e.g., compound 7) target the 7-position, which may alter receptor interaction geometries.

Comparison with Carboximidamide Derivatives

Compounds replacing benzamide with thiophene carboximidamide (e.g., N-(1-(piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide ) exhibit distinct electronic profiles due to the thiophene ring’s electron-rich nature. These derivatives show >95% HPLC purity and are evaluated for nitric oxide synthase (NOS) inhibition , though direct activity comparisons are unavailable.

Role of the Sulfonyl Group

The 4-fluorobenzenesulfonyl group is critical for stability and receptor binding. synthesizes analogues with 4-X-phenylsulfonyl groups (X = H, Cl, Br) , demonstrating that electron-withdrawing substituents (e.g., F, Cl) stabilize the sulfonyl moiety. IR spectra confirm the absence of C=O bands in triazole derivatives , highlighting structural integrity during synthesis.

Spectral Confirmation

  • IR Spectroscopy : Absence of νC=O (~1663–1682 cm⁻¹) in triazoles vs. presence in benzamides confirms successful derivatization.
  • NMR: Tetrahydroquinoline protons resonate at δ 1.5–2.5 ppm (CH₂ groups), while sulfonyl and benzamide groups show distinct aromatic signals .

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of Tetrahydroquinoline : The initial step often involves the cyclization of appropriate precursors to form the tetrahydroquinoline core.
  • Sulfonylation : The introduction of the 4-fluorobenzenesulfonyl group is achieved through sulfonylation reactions.
  • Acylation : Finally, the benzamide moiety is introduced via acylation reactions with benzoyl chloride or similar reagents.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies using the A549 lung cancer cell line demonstrated that derivatives of similar compounds can inhibit cell growth effectively. One derivative had an IC50 value of 10.88 ± 0.82 μg/mL against A549 cells, indicating potent cytotoxicity .

Antioxidant Activity

Compounds in this class have also shown promising antioxidant activity:

  • DPPH Assay : The antioxidant potential was evaluated using the DPPH radical scavenging assay. Some derivatives exhibited IC50 values as low as 37.23 ± 3.76 μg/mL, highlighting their ability to neutralize free radicals .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Tyrosine Kinases : Molecular docking studies suggest that these compounds may interact with tyrosine kinase receptors, which are crucial in cancer cell signaling pathways.
  • Induction of Apoptosis : Evidence indicates that these compounds may trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

StudyFindings
Sulistyowaty et al. (2020)Investigated various benzamide derivatives for anticancer and antioxidant activities; highlighted significant inhibitory effects on A549 cells .
Sigma-Aldrich (2024)Provided analytical data supporting the structural integrity and potential applications of tetrahydroquinoline derivatives in drug discovery .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, and how can purity be validated?

  • Methodology :

  • Step 1 : Start with a tetrahydroquinoline core. Introduce the 4-fluorobenzenesulfonyl group via sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., DCM with triethylamine) .
  • Step 2 : Functionalize the 6-position via nucleophilic substitution or coupling reactions. For benzamide introduction, use benzoyl chloride with a coupling agent like BOP or HATU in DMSO .
  • Step 3 : Purify via column chromatography (e.g., silica gel, 10% MeOH/CH₂Cl₂) and confirm purity (>95%) using HPLC with UV detection at 254 nm .
  • Validation : NMR (¹H/¹³C) for structural confirmation (e.g., aromatic protons at δ 6.2–7.7 ppm) and ESI-MS for molecular ion peaks .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it?

  • Key Markers :

  • ¹H NMR :
  • Tetrahydroquinoline protons: δ 1.8–2.2 (m, 4H, CH₂), 3.1–3.3 (m, 2H, NCH₂).
  • Aromatic protons: δ 6.5–7.8 (multiplets for fluorobenzenesulfonyl and benzamide groups) .
  • ESI-MS : Molecular ion peak [M+H]⁺ matching the theoretical mass (e.g., ~425 Da).
  • IR : Stretching vibrations for sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Assays :

  • RORγ Inverse Agonism : Use luciferase reporter assays in HEK293 cells transfected with RORγ and a reporter plasmid. Measure IC₅₀ values (typical range: 1–15 μM for related compounds) .
  • Enzyme Inhibition : Test against nitric oxide synthase (NOS) isoforms (nNOS, eNOS, iNOS) via radioactive L-arginine-to-citrulline conversion assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT116 colorectal cancer) to assess IC₅₀ .

Advanced Research Questions

Q. How can structural modifications optimize RORγ inverse agonism while minimizing off-target effects?

  • Strategy :

  • Fluorine Substitution : The 4-fluorobenzenesulfonyl group enhances binding to RORγ’s hydrophobic pocket. Compare IC₅₀ values of analogs (e.g., 2,4-difluoro derivatives show IC₅₀ <1 μM vs. monofluoro at ~15 μM) .
  • Benzamide Positioning : Modulate electron-withdrawing groups (e.g., trifluoromethyl) on benzamide to improve metabolic stability .
  • SAR Table :
SubstituentRORγ IC₅₀ (μM)Selectivity (vs. RORα)
4-Fluoro1510-fold
2,4-Difluoro0.950-fold
4-CF₃0.3100-fold
  • Validation : Co-crystallization (PDB ID analysis) and molecular dynamics simulations .

Q. How to resolve contradictions in IC₅₀ values across studies for structurally similar compounds?

  • Approach :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and reporter constructs.
  • Data Normalization : Reference internal controls (e.g., SR1078 as a positive control with IC₅₀ 1–3 μM) .
  • Meta-Analysis : Compare fluorobenzenesulfonyl derivatives (e.g., compound 8 in has IC₅₀ <15 μM vs. non-fluorinated analogs at >30 μM).

Q. What methodologies are recommended for in vivo pharmacokinetic and toxicity profiling?

  • Protocol :

  • PK Studies : Administer 10 mg/kg (IV/oral) in rodents. Collect plasma at intervals (0–24 hr) and analyze via LC-MS/MS. Key parameters: Cmax, t₁/₂, bioavailability .
  • Toxicity : Acute toxicity testing (OECD 423) with histopathology of liver/kidney. Monitor ALT/AST levels for hepatotoxicity .
  • BBB Penetration : Use in situ brain perfusion models to assess permeability, critical for neurotargets (e.g., nNOS inhibition) .

Q. How to design a study to evaluate antitumor activity in xenograft models?

  • Design :

  • Model : HCT116 colorectal cancer xenografts in nude mice (n=8/group).
  • Dosing : 25 mg/kg/day (oral gavage) for 21 days.
  • Endpoints : Tumor volume (caliper measurements), apoptosis (TUNEL assay), and angiogenesis (CD31 IHC) .
  • Controls : Use 5-fluorouracil (25 mg/kg) as a positive control.

Methodological Challenges

Q. What are common pitfalls in synthesizing sulfonamide-tetrahydroquinoline hybrids?

  • Challenges :

  • Byproduct Formation : Avoid over-sulfonylation by controlling stoichiometry (1:1.2 molar ratio of amine:sulfonyl chloride).
  • Solubility Issues : Use DMSO/DMF for coupling steps but switch to less polar solvents (e.g., EtOAc) during workup to precipitate impurities .
  • Epimerization : Monitor chiral centers via chiral HPLC if using enantiopure intermediates .

Q. How to validate target engagement in cellular assays for RORγ inverse agonism?

  • Validation Steps :

  • Gene Expression : qPCR for RORγ target genes (e.g., IL-17, suppressed upon treatment).
  • Competitive Binding : Use fluorescent probes (e.g., Tracer 1 in ) in TR-FRET assays to measure direct binding Kd values.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.